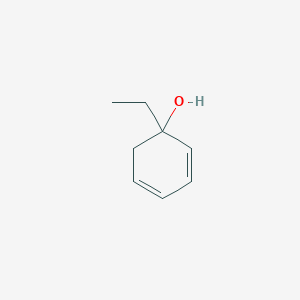
1-Ethyl-1-cyclohexa-2,4-dienol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-cyclohexa-2,4-dienol is an organic compound characterized by a cyclohexadiene ring with an ethyl group and a hydroxyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-cyclohexa-2,4-dienol can be synthesized through several methods. One common approach involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1-cyclohexa-2,4-dienol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of various substituted cyclohexadienes.
Applications De Recherche Scientifique
1-Ethyl-1-cyclohexa-2,4-dienol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-ethyl-1-cyclohexa-2,4-dienol exerts its effects involves its ability to participate in various chemical reactions. The compound can form transient intermediates that facilitate the transfer of functional groups or electrons. For example, in hydride transfer reactions, it can act as a hydride donor or acceptor, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
- 1-Ethenylcyclohexa-2,4-diene
- Cyclohexa-2,4-dienylethene
- 1-Methylcyclohexa-2,4-dienol
Comparison: 1-Ethyl-1-cyclohexa-2,4-dienol is unique due to the presence of both an ethyl group and a hydroxyl group on the cyclohexadiene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these groups .
Propriétés
Formule moléculaire |
C8H12O |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1-ethylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h3-6,9H,2,7H2,1H3 |
Clé InChI |
VYRFQNNCFSODAC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


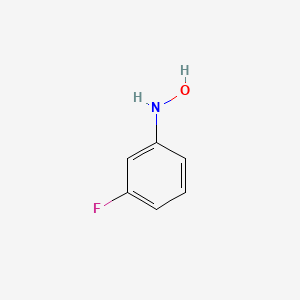
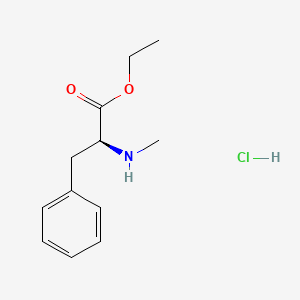

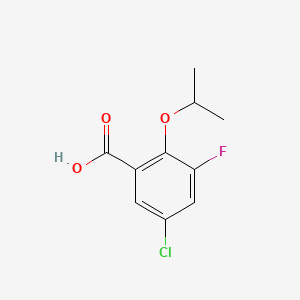

![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)
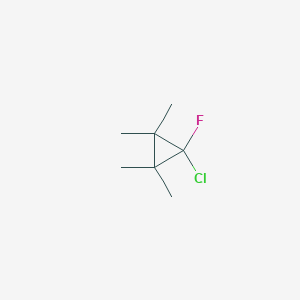


![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)




